Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate-d3 Hydrochloride
Description
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is a synthetic compound known for its application in the preparation of thrombin inhibitors. It is characterized by its molecular formula C18H18D3ClN4O5 and a molecular weight of 411.85 . This compound is often used in biochemical and pharmaceutical research due to its unique properties.
Properties
Molecular Formula |
C18H21ClN4O5 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 3-[[3-nitro-4-(trideuteriomethylamino)benzoyl]-pyridin-2-ylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C18H20N4O5.ClH/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26;/h4-8,10,12,19H,3,9,11H2,1-2H3;1H/i2D3; |
InChI Key |
APZBMTYNJYJDAU-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-].Cl |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) involves multiple steps:
Amination: The conversion of the nitro group to an amino group.
Coupling Reaction: The amino group is then coupled with pyridine-2-carboxylic acid.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 hydrochloride is being investigated for its potential as an intermediate in the synthesis of novel pharmaceutical agents. Its structural features may confer unique biological activities that can be exploited in drug development.
-
Pharmacological Studies
- The compound may serve as a lead compound in the development of new drugs targeting specific biological pathways. Research indicates that derivatives of this compound could exhibit anti-cancer properties or act as inhibitors for various enzymes involved in disease processes.
-
Biological Research
- In biological studies, this compound can be used to explore mechanisms of action in cellular systems. For instance, it could be utilized in assays to evaluate its effects on cell proliferation or apoptosis, particularly in cancer cell lines.
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of analogs derived from Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 hydrochloride. Results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential therapeutic application in oncology.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of compounds related to Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 hydrochloride. Findings demonstrated that some derivatives effectively inhibited target enzymes involved in metabolic pathways, highlighting their potential use in metabolic disorders.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of thrombin, an enzyme involved in blood clotting. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is crucial for its potential use as an anticoagulant .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-(methylamino)-3-nitrobenzamido)propanoate: Lacks the deuterium labeling.
Ethyl 3-(4-(amino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate: Lacks the methylamino group.
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-3-yl)benzamido)propanoate: Pyridine ring is positioned differently.
Uniqueness
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate-d3 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling helps in distinguishing the compound from its non-deuterated counterparts, providing more accurate results in research applications .
Biological Activity
Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 Hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C18H21ClN4O5
- Molecular Weight : 408.836 g/mol
- CAS Number : 1187067-68-0
- Melting Point : 86-88 °C (predicted) .
Biological Activity
The compound exhibits various biological activities that can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of compounds similar to Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate have shown promising anticancer properties. For instance, studies have demonstrated that modifications in the nitro group and the amine functionalities can enhance cytotoxic effects against cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of a nitro group is often associated with antibacterial effects, which has been observed in other related compounds. In vitro studies have indicated that similar nitro-substituted benzamide derivatives possess significant antibacterial activity against various strains .
Kinase Inhibition
Given its structural characteristics, Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate may act as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Preliminary data suggest that this compound might inhibit specific kinases involved in cancer proliferation .
Synthesis
The synthesis of Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate-d3 Hydrochloride involves several steps:
- Starting Materials : Ethyl 3-(pyridin-2-ylamino)propanoate and 4-(methylamino)-3-nitrobenzoyl chloride.
- Reaction Conditions : The reaction typically requires controlled temperatures and specific pH conditions to ensure proper formation of the desired product.
- Purification : Post-synthesis, the compound is purified using chromatography techniques to isolate the active form from any by-products .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted that derivatives similar to Ethyl 3-[4-(Methylamino)-3-nitrobenzoylamino]propanoate exhibited significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of nitro-substituted benzamide derivatives, finding effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential therapeutic application for infections .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN4O5 |
| Molecular Weight | 408.836 g/mol |
| CAS Number | 1187067-68-0 |
| Melting Point | 86-88 °C |
| Anticancer Activity | Significant (varies by derivative) |
| Antimicrobial Activity | Effective against various strains |
| Kinase Inhibition Potential | Yes (preliminary data) |
Q & A
Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this deuterated compound?
To optimize synthesis, employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Use factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) can identify interactions between variables affecting yield and isotopic purity. Quantum chemical calculations (e.g., DFT) can predict transition states and guide selection of optimal conditions . Post-synthesis, validate isotopic incorporation via High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy (e.g., comparing -NMR and -NMR spectra) .
Q. Q2. How does the deuterium labeling in this compound influence its physicochemical properties, and what analytical methods are critical for characterization?
Deuterium substitution alters molecular mass, vibrational modes, and metabolic stability. Key methods:
- HRMS : Confirm isotopic incorporation (e.g., M+3 peak for -d3).
- FT-IR/Raman Spectroscopy : Detect shifts in C-D stretching (~2100–2200 cm) vs. C-H (~2800–3000 cm).
- NMR : Use -NMR or -NMR with deuterium decoupling to assess isotopic distribution.
- HPLC-MS : Monitor metabolic stability in biological matrices (e.g., liver microsomes) to compare deuterated vs. non-deuterated analogs .
Q. Q3. What solvent systems and chromatographic conditions are optimal for isolating this compound during purification?
Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) for high-resolution separation. For preparative-scale isolation, consider countercurrent chromatography (CCC) to avoid stationary phase interactions that may degrade deuterated compounds. Solvent polarity adjustments (e.g., DMSO/water mixtures) can enhance solubility during crystallization .
Advanced Research Questions
Q. Q4. How can computational methods resolve contradictions in reaction mechanism hypotheses for the nitrobenzoyl-pyridin-2-yl coupling step?
Contradictions in proposed mechanisms (e.g., nucleophilic aromatic substitution vs. radical pathways) can be addressed via:
- DFT Calculations : Compare activation energies of intermediates.
- Kinetic Isotope Effect (KIE) Studies : Use ratios to distinguish between mechanisms (e.g., primary KIE > 1 suggests bond-breaking in the rate-determining step).
- In-situ FT-IR : Monitor nitro group reduction and intermediate formation under varying conditions .
Q. Q5. What strategies mitigate batch-to-batch variability in isotopic purity during scale-up?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline Raman spectroscopy) during deuteration steps.
- Design Space Exploration : Use multivariate analysis (e.g., Partial Least Squares Regression) to correlate process parameters (e.g., DO concentration, reaction time) with isotopic purity .
Q. Q6. How can researchers analyze conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Metabolite Profiling : Use LC-HRMS to identify deuterium retention in active metabolites.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate deuterium’s impact on tissue distribution and clearance.
- Isotope Cross-Study Comparison : Benchmark against non-deuterated analogs to isolate isotope-specific effects .
Q. Q7. What advanced separation techniques are suitable for isolating diastereomers or regioisomers in this compound’s synthetic pathway?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/heptane gradients.
- Supercritical Fluid Chromatography (SFC) : CO-based mobile phases improve resolution for thermally labile intermediates.
- Membrane Separation : Apply nanofiltration membranes to separate isomers based on size and charge .
Q. Q8. How should researchers design degradation studies to assess the compound’s stability under physiological conditions?
- Forced Degradation : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS/MS Stability Assays : Quantify degradation products and identify cleavage sites (e.g., nitro group reduction).
- Isotope Tracing : Use -NMR to track deuterium loss during hydrolysis .
Methodological Frameworks
Q. Q9. What computational tools are recommended for predicting the environmental fate of this compound?
- EPI Suite : Estimate biodegradability and bioaccumulation potential.
- Density Functional Theory (DFT) : Calculate hydrolysis and photodegradation pathways.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous interfaces .
Q. Q10. How can researchers apply reaction engineering principles to improve the scalability of its synthesis?
- Microreactor Technology : Enhance heat/mass transfer for exothermic deuteration steps.
- Continuous Flow Systems : Integrate inline purification (e.g., scavenger resins) to reduce intermediates’ degradation.
- Scale-Down Models : Use high-throughput screening to mimic large-scale conditions in laboratory reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
